molecular formula C20H22FN3O2S B254901 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone

Cat. No. B254901
M. Wt: 387.5 g/mol
InChI Key: OJIXHHGUOYJLCB-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiosemicarbazone family, which is known for its diverse biological properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. The compound binds to the active site of the enzyme and prevents it from converting ribonucleotides to deoxyribonucleotides, which leads to DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone include the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. The compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone in lab experiments is its potent antitumor activity. The compound has been shown to be effective against a wide range of cancer cell lines, which makes it a versatile tool for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for improved yield and purity.
Conclusion:
In conclusion, 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone is a promising compound for cancer research due to its potent antitumor activity and mechanism of action. Its biochemical and physiological effects make it a versatile tool for cancer research, and its future directions offer exciting possibilities for further research.

Synthesis Methods

The synthesis of 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with N-allylthiosemicarbazide in the presence of 2-fluorobenzaldehyde. The reaction occurs under reflux conditions in ethanol and yields the desired compound as a yellow crystalline solid. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone has been extensively studied for its potential applications in the field of cancer research. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

Product Name

3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-allylthiosemicarbazone

Molecular Formula

C20H22FN3O2S

Molecular Weight

387.5 g/mol

IUPAC Name

1-[(E)-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-prop-2-enylthiourea

InChI

InChI=1S/C20H22FN3O2S/c1-3-11-22-20(27)24-23-13-15-9-10-18(19(12-15)25-4-2)26-14-16-7-5-6-8-17(16)21/h3,5-10,12-13H,1,4,11,14H2,2H3,(H2,22,24,27)/b23-13+

InChI Key

OJIXHHGUOYJLCB-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=S)NCC=C)OCC2=CC=CC=C2F

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F

Origin of Product

United States

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